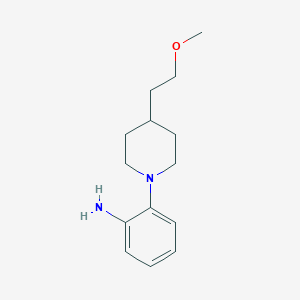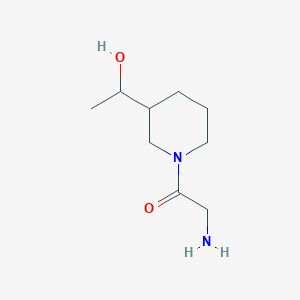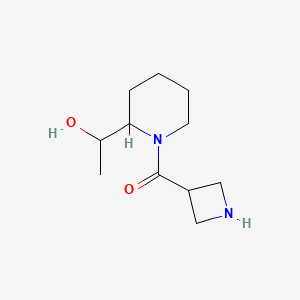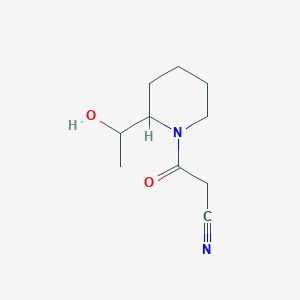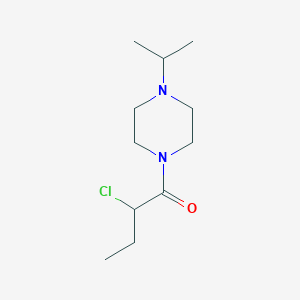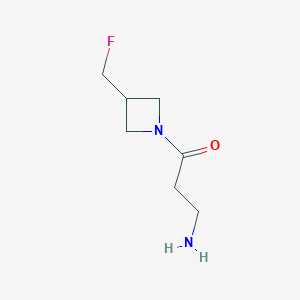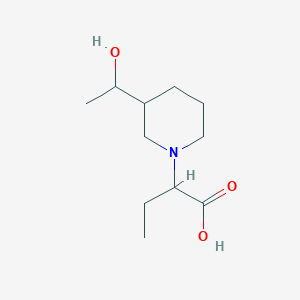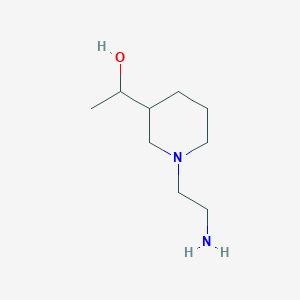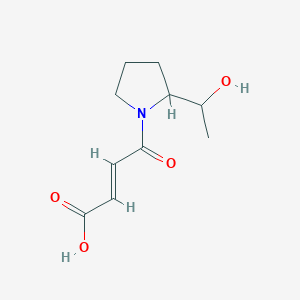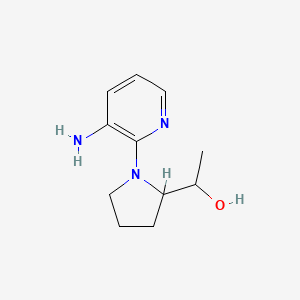
4-Thiomorpholinopiperidin-1-amine
Overview
Description
4-Thiomorpholinopiperidin-1-amine is a useful research compound. Its molecular formula is C9H19N3S and its molecular weight is 201.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Many amines, including aromatic amines, are known to interact with various enzymes and receptors in the body. For example, monoamine oxidase (MAO) inhibitors are a class of drugs that interact with the MAO enzyme, which is involved in the breakdown of neurotransmitters .
Mode of action
MAO inhibitors work by blocking the action of MAO, thereby increasing the levels of neurotransmitters in the brain. This can help to alleviate symptoms of certain neurological disorders .
Biochemical pathways
The inhibition of MAO leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in various biochemical pathways related to mood regulation, stress response, and other neurological functions .
Result of action
The result of the action of a compound like an MAO inhibitor would be an increase in the levels of certain neurotransmitters in the brain, which can lead to changes in mood, behavior, and neurological function .
Action environment
The action of a compound can be influenced by various environmental factors. For example, the presence of other substances in the body can affect how a drug is metabolized and excreted. Additionally, factors such as pH and temperature can influence the stability and efficacy of a compound .
Biochemical Analysis
Biochemical Properties
4-Thiomorpholinopiperidin-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the polyamine metabolic pathway, such as S-adenosylmethionine decarboxylase and spermidine synthase . These interactions are crucial for the synthesis and regulation of polyamines, which are essential for cell growth and proliferation. The compound’s interaction with these enzymes suggests its potential role in modulating polyamine levels within cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell proliferation and apoptosis . Additionally, it has been found to alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of certain enzymes, such as S-adenosylmethionine decarboxylase, by binding to their active sites . This inhibition leads to a decrease in the synthesis of polyamines, which in turn affects various cellular processes. Furthermore, this compound has been observed to induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can have varying effects on cellular processes, depending on the specific conditions of the experiment. Long-term exposure to this compound has been associated with changes in cell morphology and function, indicating its potential impact on cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to promote cell proliferation and enhance metabolic activity . At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyamine synthesis pathway . It interacts with enzymes such as S-adenosylmethionine decarboxylase and spermidine synthase, which are crucial for the production of polyamines. These interactions can affect the levels of metabolites within cells, thereby influencing overall metabolic flux. Additionally, this compound has been found to modulate the activity of other metabolic enzymes, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and export of the compound, ensuring its proper localization within cells. The distribution of this compound can affect its overall activity and function, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize to specific compartments within cells, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its appropriate cellular destinations. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
4-thiomorpholin-4-ylpiperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3S/c10-12-3-1-9(2-4-12)11-5-7-13-8-6-11/h9H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIZKWWJNKPDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


